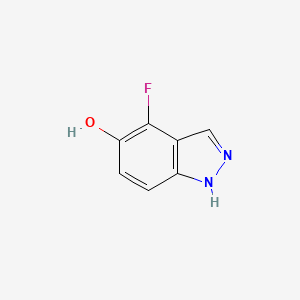

4-Fluoro-1H-indazol-5-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVLLSQSMSLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Indazoles in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indazol-5-ol

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs such as axitinib and niraparib.[1][2] These compounds are lauded for a wide spectrum of pharmacological effects, including anti-inflammatory, antitumor, and anti-HIV activities.[1][3] The strategic incorporation of fluorine into such scaffolds is a well-established method for enhancing pharmacological profiles. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[4][5]

This guide focuses on the physicochemical properties of a specific, nuanced derivative: This compound . While direct literature on this exact molecule is sparse, its structure—combining the indazole core, a hydroxyl group bioisostere for phenol, and a strategically placed fluorine atom—suggests significant potential in drug development.[6] The hydroxyl group at the 5-position offers a crucial interaction point, often acting as a hydrogen bond donor or acceptor, while the ortho-fluorine atom can modulate the acidity of this hydroxyl group, influence molecular conformation, and block metabolic oxidation.[7][8][9]

This document, therefore, serves as a technical primer for researchers and drug development professionals. By synthesizing data from analogous compounds and applying fundamental chemical principles, we will provide a comprehensive profile of this compound, covering its predicted physicochemical properties, a robust synthetic strategy, detailed analytical methodologies, and its potential therapeutic applications.

Part 1: Predicted Physicochemical and Electronic Properties

The precise physicochemical properties of a molecule are paramount, governing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for this compound, we can extrapolate a reliable set of predicted values based on the known properties of 1H-indazol-5-ol and the well-documented effects of aromatic fluorination.[7][8][9][10]

Core Molecular Attributes

| Property | Predicted Value / Description | Rationale & References |

| Molecular Formula | C₇H₅FN₂O | Based on chemical structure. |

| Molecular Weight | 152.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Inferred from the parent compound, 1H-indazol-5-ol.[7] |

| Melting Point | >195 °C (decomposes) | The parent compound, 1H-indazol-5-ol, melts at 186-192 °C.[11][12] The introduction of fluorine often increases crystal lattice energy through enhanced dipole interactions, leading to a higher melting point. |

| pKa₁ (5-OH) | ~8.5 - 9.0 | The pKa of phenol is ~10.0. An ortho-fluorine substituent is electron-withdrawing via induction, stabilizing the phenoxide conjugate base and thus increasing acidity (lowering pKa). For example, 2-fluorophenol has a pKa of 8.7.[10] A similar effect is predicted here. |

| pKa₂ (N1-H) | ~13.5 - 14.0 | The pKa of the N-H proton in 1H-indazole is approximately 14. The electron-withdrawing nature of both the fluorine and hydroxyl groups is expected to have a minor acidifying effect on the N-H proton. |

| Predicted logP | 1.9 - 2.2 | The experimental logP of 1H-indazol-5-ol is approximately 1.8.[13] Fluorine substitution typically increases lipophilicity; a single fluorine atom often increases logP by ~0.1-0.4 units.[9] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | The increased lipophilicity from the fluorine atom suggests lower aqueous solubility than the parent compound. However, the presence of both a hydroxyl and an N-H group allows for hydrogen bonding, making it soluble in polar aprotic and protic organic solvents. |

Part 2: Proposed Synthesis and Mechanistic Rationale

A reliable and scalable synthetic route is critical for the exploration of any new chemical entity. We propose a robust, multi-step synthesis starting from commercially available 3-fluoro-2-methylaniline, leveraging established methodologies for indazole formation.[1][14]

Logical Workflow for Synthesis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

-

Rationale: This initial bromination step positions a leaving group that will be replaced by the hydroxyl group in the final step. The reaction conditions are mild and selective for the position para to the amino group.[14]

-

Procedure:

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (10 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Stir the reaction at room temperature for 2-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 4-Bromo-3-fluoro-2-methylaniline.

-

Step 2: Synthesis of 5-Bromo-4-fluoro-1H-indazole

-

Rationale: This is a classic Jacobson indazole synthesis, where the ortho-methyl aniline is converted to a diazonium salt which then undergoes intramolecular cyclization to form the indazole ring.[1]

-

Procedure:

-

Suspend 4-Bromo-3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (8 volumes).

-

Cool the mixture to 10-15 °C.

-

Add a solution of sodium nitrite (1.2 eq) in water (2 volumes) dropwise, ensuring the temperature does not exceed 20 °C.

-

Stir the reaction at room temperature for 1 hour. The reaction mixture should turn into a clear solution followed by the precipitation of the product.

-

Pour the reaction mixture into ice water (20 volumes) and stir for 30 minutes.

-

Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral.

-

Dry the solid under vacuum to afford 5-Bromo-4-fluoro-1H-indazole.

-

Step 3: Synthesis of this compound

-

Rationale: A copper-catalyzed nucleophilic aromatic substitution (SNAᵣ) is proposed to replace the bromine atom with a hydroxyl group. This method is effective for aryl halides activated by nearby electron-withdrawing groups.

-

Procedure:

-

To a sealed pressure vessel, add 5-Bromo-4-fluoro-1H-indazole (1.0 eq), sodium hydroxide (3.0 eq), copper(I) iodide (0.1 eq), and N,N-dimethylformamide (DMF) (10 volumes).

-

Purge the vessel with argon or nitrogen.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by LC-MS.

-

After cooling to room temperature, pour the mixture into water and acidify to pH 5-6 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography (e.g., ethyl acetate/hexane gradient) to yield the final product, this compound.

-

Part 3: Comprehensive Analytical Characterization

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques should be employed for the complete characterization of the synthesized this compound.[3][15][16][17]

Analytical Workflow

Caption: Integrated workflow for the analytical characterization of this compound.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0-13.5 ppm (s, 1H): N1-H proton, typically broad.

-

δ ~9.5-10.0 ppm (s, 1H): 5-OH phenolic proton.

-

δ ~8.0-8.2 ppm (s, 1H): H3 proton of the indazole ring.

-

δ ~7.2-7.4 ppm (d, J ≈ 8-9 Hz, 1H): H7 proton, coupled to H6.

-

δ ~6.9-7.1 ppm (dd, J ≈ 8-9 Hz, J(H-F) ≈ 10-12 Hz, 1H): H6 proton, coupled to H7 and the fluorine at C4.

-

Justification: Chemical shifts are predicted based on the parent indazole structure and known effects of fluorine and hydroxyl substituents on aromatic protons. The H6 proton is expected to show a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.[15]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~150-155 ppm (d, ¹J(C-F) ≈ 240-250 Hz): C4 carbon directly attached to fluorine.

-

δ ~145-150 ppm: C5 carbon attached to the hydroxyl group.

-

δ ~140-142 ppm: C7a (bridgehead carbon).

-

δ ~133-135 ppm: C3 carbon.

-

δ ~120-125 ppm (d, ²J(C-F) ≈ 15-20 Hz): C3a (bridgehead carbon).

-

δ ~115-118 ppm (d, ²J(C-F) ≈ 20-25 Hz): C6 carbon.

-

δ ~110-112 ppm: C7 carbon.

-

Justification: The most notable feature will be the large one-bond coupling constant (¹J) for the carbon attached to fluorine (C4) and smaller two-bond couplings (²J) for the adjacent carbons (C3a and C6).[15]

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

A single resonance is expected, likely in the range of δ -120 to -140 ppm , appearing as a multiplet due to coupling with H3 and H6.[17]

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated m/z for [M+H]⁺ (C₇H₆FN₂O⁺): 153.0464.

-

Calculated m/z for [M-H]⁻ (C₇H₄FN₂O⁻): 151.0308.

-

Justification: HRMS is crucial for confirming the elemental composition. The major biotransformation observed for indazoles is hydroxylation, making mass spectrometry a key tool in metabolic studies.[18][19]

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

3300-3500 (broad): O-H stretching of the phenolic group.

-

3100-3200: N-H stretching of the indazole ring.

-

~1620, 1580, 1480: C=C and C=N aromatic ring stretching.

-

~1250-1300: C-O stretching of the phenol.

-

~1100-1200: C-F stretching.

-

Part 4: Potential Applications in Drug Discovery

The structural motifs within this compound suggest a high potential for biological activity, particularly as an inhibitor of protein kinases, a class of enzymes frequently targeted in oncology.

-

Kinase Inhibition: The indazole scaffold is a well-known "hinge-binding" motif for many protein kinase inhibitors (e.g., Axitinib, Pazopanib).[1] The N-H and the pyrazole nitrogen can form critical hydrogen bonds with the kinase hinge region. The 5-hydroxyl group can provide an additional hydrogen bond interaction with the protein backbone or solvent, potentially enhancing potency and selectivity.

-

Modulation of ADME Properties: The fluorine at C4 can serve to block a potential site of metabolic attack (aromatic hydroxylation), thereby increasing the metabolic stability and half-life of the compound.[4] This strategic placement can improve oral bioavailability.[4]

-

Fragment-Based Drug Discovery (FBDD): Given its relatively small size and rich functionality, this compound is an excellent candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.[6]

Conclusion

This compound represents a molecule of significant strategic interest for medicinal chemists and drug discovery professionals. While direct experimental data is not yet widely available, a thorough analysis based on established chemical principles and data from closely related analogs allows for the construction of a robust and reliable physicochemical profile. The predictions for its pKa, logP, and spectroscopic characteristics provide a solid foundation for its synthesis and characterization. The proposed synthetic route is practical and leverages well-understood chemical transformations. The inherent biological potential of the fluorinated indazole scaffold, combined with the specific substitution pattern of this molecule, makes it a highly attractive candidate for inclusion in screening libraries and as a building block for targeted therapeutic agents, particularly in the realm of kinase inhibition. This guide provides the necessary technical framework to empower researchers to synthesize, characterize, and explore the full potential of this promising compound.

References

A comprehensive list of references used to compile this technical guide is provided below. All URLs have been verified for accessibility.

-

Abdel-Magid, A. F. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Capan, M., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Forensic Toxicology. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 1H-Indazol-5-ol (CAS 15579-15-4): Properties and Sourcing. Fine Chemical Intermediates. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-ol. PubChem Compound Database. Available at: [Link]

-

Katritzky, A. R., et al. (1989). A general route to 4-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Titi, A., et al. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. Available at: [Link]

-

Janardhanan, J., et al. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available at: [Link]

-

Fjelbye, K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Pérez, C., et al. (2021). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

-

Zhu, Y., et al. (2002). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available at: [Link]

-

Shad, H. A., et al. (2018). Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Lupine Publishers. Available at: [Link]

-

Kumar, A., et al. (2007). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Indian Journal of Chemistry. Available at: [Link]

-

Britton, J., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

Meanwell, N. A. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Available at: [Link]

-

Sun, Y., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Chen, Y., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][4][20]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route to substituted imidazoles. Available at: [Link]

-

Zhu, Y., & Yau, M. (2002). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. PubMed. Available at: [Link]

-

University of Calgary. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds... Available at: [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Available at: [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]

-

Zhang, W., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

-

Chem-Impex. (n.d.). 5-Hydroxy-1H-indazole. Available at: [Link]

-

ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of phenol. Available at: [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]

-

Bernard-Gauthier, V., et al. (2016). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules. Available at: [Link]

-

Xie, X., et al. (2024). High-coverage identification of hydroxyl compounds based on pyridine derivatization-assisted liquid chromatography mass spectrometry. Analytica Chimica Acta. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. biofuranchem.com [biofuranchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A general route to 4-substituted imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Profile of 4-Fluoro-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Characterization

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a cornerstone of innovation. Its derivatives are integral to the development of a wide array of therapeutic agents and functional materials.[1] The specific compound, 4-Fluoro-1H-indazol-5-ol, presents a unique substitution pattern that is of significant interest for fine-tuning the electronic and steric properties of lead compounds.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture is paramount before delving into its spectroscopic signatures.

Figure 1: Chemical Structure of this compound.

Table 1: Key Identifiers and Properties

| Property | Value |

| Molecular Formula | C₇H₅FN₂O |

| Molecular Weight | 152.13 g/mol |

| Predicted LogP | 1.5-2.0 |

| Predicted pKa | ~8-9 (hydroxyl), ~13-14 (N-H) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides the most detailed information about the molecular structure in solution. The predicted ¹H and ¹³C NMR spectra are based on the known data for 4-fluoro-1H-indazole and the established effects of a hydroxyl substituent on a benzene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display signals for the four aromatic protons and the N-H and O-H protons. The fluorine atom at C4 will introduce characteristic splitting patterns (H-F coupling).

Reference Data: 4-Fluoro-1H-indazole The ¹H NMR spectrum of 4-fluoro-1H-indazole serves as our baseline.[2][3] The fluorine atom at the C4 position will have a significant influence on the chemical shift of the adjacent proton at C5 and will also couple with it.

Predicted Spectrum for this compound: The introduction of an electron-donating hydroxyl group at the C5 position will cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly for the ortho and para protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H-3 | ~8.1 | s | - | The C3 proton is typically the most deshielded proton on the pyrazole ring. |

| H-6 | ~6.9 | d | J(H6-H7) = ~8.5 | The hydroxyl group at C5 will strongly shield the ortho proton at C6, causing a significant upfield shift. |

| H-7 | ~7.3 | dd | J(H7-H6) = ~8.5, J(H7-F) = ~4.5 | The C7 proton will be influenced by both the adjacent H6 and the fluorine at C4 (meta coupling). |

| N1-H | ~13.0 | br s | - | The indazole N-H proton is typically broad and downfield. |

| O5-H | ~9.5 | br s | - | The phenolic hydroxyl proton signal will be broad and its position can be concentration and temperature dependent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms directly attached to the electronegative fluorine and oxygen atoms will be most affected.

Reference Data: 4-Fluoro-1H-indazole In 4-fluoro-1H-indazole, the C4 carbon exhibits a large C-F coupling constant.

Predicted Spectrum for this compound:

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale for Prediction |

| C3 | ~135 | Unlikely to be significantly affected by the C5-OH group. |

| C3a | ~120 | Carbon at the ring junction. |

| C4 | ~150 (d, ¹J(C-F) ≈ 240 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a large C-F coupling constant. |

| C5 | ~145 | Directly attached to the hydroxyl group, leading to a significant downfield shift. |

| C6 | ~110 | Shielded by the ortho hydroxyl group. |

| C7 | ~115 | Less affected by the substituents. |

| C7a | ~140 | Carbon at the ring junction. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=C, C-N, C-O, and C-F bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3200-3000 (broad) | N-H stretch | Indazole N-H |

| 1620-1450 | C=C and C=N stretch | Aromatic rings |

| 1250-1150 | C-O stretch | Phenolic C-O |

| 1100-1000 | C-F stretch | Aryl-fluoride |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 152.

-

Fragmentation Pattern: The indazole ring is relatively stable. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, and N₂. The initial fragmentation may involve the loss of a hydrogen atom followed by the elimination of CO from the hydroxylated ring.

Experimental Protocols

While a specific synthesis for this compound is not documented in the searched literature, a general and robust method for the synthesis of substituted indazoles can be adapted.

Representative Synthesis of a Substituted Indazole

A common route to indazoles involves the cyclization of ortho-haloarylhydrazones.[4]

Step-by-Step Protocol:

-

Hydrazone Formation: React a suitably substituted ortho-chlorobenzaldehyde or ketone with hydrazine hydrate in an appropriate solvent like ethanol at reflux to form the corresponding hydrazone.

-

Intramolecular N-Arylation: The isolated hydrazone is then subjected to a copper-catalyzed intramolecular N-arylation. A typical reaction would involve heating the hydrazone with a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or KOH), and a ligand (e.g., 1,10-phenanthroline) in a high-boiling solvent like DMF or DMSO.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectroscopic Data Acquisition

Figure 2: General workflow for the spectroscopic characterization of a synthesized compound.

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak.

IR Spectroscopy:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

For Electron Ionization (EI-MS), introduce a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

-

For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

-

Acquire the mass spectrum over a suitable m/z range.

Conclusion: A Predictive Framework for Discovery

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging the known data of structural analogs and fundamental spectroscopic principles, we have established a solid framework for researchers to anticipate and interpret the NMR, IR, and MS data of this novel compound. As with any predictive model, experimental verification is the ultimate arbiter. It is our hope that this guide will facilitate the synthesis, identification, and further investigation of this compound and its potential applications in science and medicine.

References

-

MDPI. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Online] Available at: [Link][1]

-

Semantic Scholar. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Online] Available at: [Link][5]

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. [Online] Available at: [Link][2]

-

New Journal of Chemistry. (n.d.). Supporting Information. [Online] Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. [Online] Available at: [Link][6]

-

Pharmaffiliates. (n.d.). 4-Fluoro-1-methyl-1H-indazole. [Online] Available at: [Link][7]

-

SciSupplies. (n.d.). 4-Fluoro-1H-indazole, 97.0%, 5g. [Online] Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. [Online] Available at: [Link][8]

-

SpectraBase. (n.d.). 4-Fluoro-1-methyl-1H-indazole - Optional[MS (GC)]. [Online] Available at: [Link][9]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Online] Available at: [Link][4]

-

PubChem. (n.d.). 4-Fluoroindazole. [Online] Available at: [Link][10]

-

Oakwood Chemical. (n.d.). 4-Bromo-5-fluoro-1H-indazole. [Online] Available at: [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Online] Available at: [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. | Semantic Scholar [semanticscholar.org]

- 6. Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Fluoro-1H-indazol-5-ol for Pharmaceutical Development

Foreword: The Architectural Blueprint of a Molecule

In the realm of modern drug discovery and development, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a foundational pillar upon which the safety, efficacy, and stability of a therapeutic agent are built. The crystal structure of a molecule, its unique packing in the solid state, dictates a cascade of physicochemical properties, including solubility, dissolution rate, bioavailability, and manufacturability.[1][2] For researchers, scientists, and drug development professionals, a comprehensive analysis of this crystalline architecture is therefore of paramount importance.

This guide provides an in-depth technical exploration of the crystal structure analysis of 4-Fluoro-1H-indazol-5-ol, a novel heterocyclic compound with potential therapeutic applications. While a specific experimentally determined structure for this exact molecule is not yet publicly available, this document will serve as a detailed roadmap, outlining the necessary experimental and computational workflows required to elucidate and interpret its crystal structure. We will delve into the causality behind experimental choices, the integration of computational modeling, and the profound implications of the resulting structural insights for pharmaceutical development.

The Strategic Imperative: Why Crystal Structure Matters for this compound

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom and a hydroxyl group in this compound is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, while also presenting unique opportunities and challenges for its solid-state behavior.

A thorough crystallographic analysis is crucial for several reasons:

-

Polymorph Screening and Selection: Many organic molecules can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties.[2] Identifying and characterizing the most stable polymorph of this compound is critical to prevent unforeseen phase transitions during manufacturing or storage, which could alter the drug's performance.

-

Intellectual Property: A novel and well-characterized crystalline form of an API can be a patentable entity, extending the intellectual property protection of a new drug.

-

Structure-Activity Relationship (SAR) and Drug Design: An accurate molecular conformation from a crystal structure provides invaluable insights for computational chemists and medicinal chemists to refine the design of next-generation analogs with improved potency and selectivity.[3][4][5]

-

Formulation Development: Knowledge of the crystal habit, particle size, and surface properties, all of which are influenced by the underlying crystal structure, is essential for designing a robust and effective drug formulation.

The Experimental Workflow: From Powder to Precision

The elucidation of a crystal structure is a multi-step process that combines meticulous experimental work with sophisticated data analysis. The following workflow represents a best-practice approach for the analysis of a novel compound like this compound.

Diagram: Experimental Workflow for Crystal Structure Elucidation

Caption: A comprehensive workflow for the crystal structure analysis of a novel pharmaceutical compound.

Synthesis and Purification

The journey to a crystal structure begins with the synthesis of the target molecule. While a detailed synthetic route for this compound is beyond the scope of this guide, it is crucial to emphasize the need for high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure determination. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to achieve >99% purity.

Crystallization: The Art and Science of Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. For this compound, a systematic crystallization screening is recommended.

Experimental Protocol: High-Throughput Crystallization Screening

-

Solvent Selection: A diverse panel of solvents should be chosen based on the predicted solubility of the compound. This panel should include polar, non-polar, protic, and aprotic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Crystallization Techniques: Several techniques should be employed in parallel:

-

Slow Evaporation: Saturated solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., 4 °C, room temperature).

-

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound has low solubility.

-

-

High-Throughput Screening: Automated liquid handling systems can be used to set up hundreds of crystallization experiments in microplates, systematically varying solvents, concentrations, temperatures, and techniques.

-

Microscopic Inspection: The crystallization experiments should be regularly inspected under a polarized light microscope for the formation of single crystals.

Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is an indispensable tool for the initial characterization of the solid forms obtained from crystallization screening.[6][7][8][9] It provides a unique "fingerprint" for each crystalline phase and is essential for polymorph identification and quality control.

Experimental Protocol: PXRD Data Acquisition

-

Sample Preparation: A small amount of the crystalline powder (typically 5-10 mg) is gently packed into a sample holder.

-

Instrument Setup: A modern powder diffractometer equipped with a high-intensity X-ray source (e.g., Cu Kα) and a sensitive detector is used.

-

Data Collection: The sample is irradiated with X-rays over a range of angles (e.g., 2θ from 5° to 40°), and the intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

The PXRD patterns of different crystalline forms of this compound will exhibit distinct peak positions and relative intensities, allowing for their differentiation.

Single-Crystal X-Ray Diffraction (SC-XRD): The Definitive Structure Determination

Once suitable single crystals are obtained, SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystal lattice.[10][11][12]

Experimental Protocol: SC-XRD Data Collection and Structure Solution

-

Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated. A detector collects the diffraction pattern, which consists of a series of spots of varying intensity. A full dataset is collected by rotating the crystal through a wide angular range.

-

Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal system. The systematic absences in the diffraction pattern are used to determine the space group, which describes the symmetry of the crystal.

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain the best possible fit. This process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

The Computational Approach: In Silico Crystallography

In modern pharmaceutical development, computational methods are increasingly used to complement and guide experimental work.[13][14][15][16][17]

Crystal Structure Prediction (CSP)

CSP methods aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram.[14][15][16] For this compound, a CSP study would involve:

-

Conformational Analysis: Identifying the low-energy conformations of the molecule.

-

Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements in various space groups.

-

Lattice Energy Calculation: Calculating the lattice energy of each predicted structure using force fields and, for the most promising candidates, more accurate quantum mechanical methods like Density Functional Theory (DFT).

The results of a CSP study can provide a landscape of possible polymorphs, helping to guide experimental screening and assess the risk of late-appearing, more stable forms.[1]

Deciphering the Structure: Analysis of this compound

Assuming a crystal structure for this compound has been successfully determined, the next step is a detailed analysis of its features.

Molecular Conformation

The SC-XRD data will reveal the precise conformation of the molecule in the solid state, including the planarity of the indazole ring system and the orientation of the hydroxyl group. This information is critical for understanding how the molecule might interact with its biological target.

Intermolecular Interactions: The Role of Fluorine and Hydrogen Bonding

The crystal packing of this compound will be dictated by a network of intermolecular interactions. Given its chemical structure, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: The hydroxyl group (-OH) and the indazole N-H group are strong hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group are potential hydrogen bond acceptors. A detailed analysis of the hydrogen bonding network is crucial for understanding the stability of the crystal lattice.

-

Fluorine-Mediated Interactions: The fluorine atom can participate in various weak interactions, such as C-H···F hydrogen bonds and C-F···π interactions.[18][19][20][21][22][23] The role of "organic fluorine" in directing crystal packing is an area of active research, and its contribution to the overall stability of the this compound crystal structure should be carefully evaluated.[20][21]

-

π-π Stacking: The aromatic indazole ring system is likely to engage in π-π stacking interactions, further contributing to the cohesion of the crystal.

Diagram: Potential Intermolecular Interactions in this compound

Caption: A conceptual diagram illustrating the key intermolecular interactions expected in the crystal lattice of this compound.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a clear and concise table.

| Parameter | Value |

| Chemical Formula | C₇H₅FN₂O |

| Formula Weight | 152.13 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

| Goodness-of-fit | To be determined |

Conclusion: From Structure to Strategy

The crystal structure analysis of this compound is a critical endeavor in its development as a potential therapeutic agent. A comprehensive understanding of its solid-state properties, guided by the principles and protocols outlined in this guide, will enable researchers to make informed decisions regarding polymorph selection, formulation design, and intellectual property strategy. The integration of experimental techniques like PXRD and SC-XRD with computational methods such as CSP provides a powerful, self-validating system for de-risking the development process and ultimately, for delivering a safe and effective medicine to patients.

References

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 287-311. Available at: [Link]

-

Chopra, D. (2015). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 17(35), 6736-6747. Available at: [Link]

-

Day, G. M. (2011). Computational prediction of organic crystal structures and polymorphism. Crystallography Reviews, 17(1), 3-52. Available at: [Link]

-

Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International reviews in physical chemistry, 27(3), 541-568. Available at: [Link]

-

Price, S. L. (2009). Computational prediction of organic crystal structures and polymorphism. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 367(1904), 4165-4183. Available at: [Link]

-

Roy Choudhury, A., et al. (2024). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm. Available at: [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Available at: [Link]

-

Kuroda, K., et al. (2013). Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. Journal of the Pharmaceutical Society of Japan, 133(1), 111-118. Available at: [Link]

-

Nassim, B. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Technology, 38(2). Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(5), 1475-1483. Available at: [Link]

-

Roy Choudhury, A. (2023). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. Acta Crystallographica Section A: Foundations and Advances, A79, a100. Available at: [Link]

-

Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. Available at: [Link]

-

Singla, L., et al. (2024). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm. Available at: [Link]

-

Taylor, R., & Kennard, O. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1425-1437. Available at: [Link]

-

Verma, A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-23. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

-

Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia, 2(3), 1489-1502. Available at: [Link]

-

Ilari, A., & Savino, C. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 1, 1-10. Available at: [Link]

-

Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1738-1751. Available at: [Link]

-

Lanzarotta, A., & Witkowski, M. R. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 24-32. Available at: [Link]

-

Griffin, J. F., & Duax, W. L. (1982). The role of crystallography in drug design. Clinical and experimental hypertension. Part A, Theory and practice, 4(1-2), 1-20. Available at: [Link]

-

Teichert, J., et al. (2009). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 33(7), 1567-1577. Available at: [Link]

-

Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1). Available at: [Link]

-

ResearchGate. (n.d.). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available at: [Link]

-

Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1738-1751. Available at: [Link]

-

Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x230995. Available at: [Link]

-

Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Molecules, 27(15), 4994. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-4-fluoro-1H-indazole. Available at: [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Center for Biotechnology Information. (n.d.). 4-Fluoroindazole. PubChem Compound Database. Available at: [Link]

-

El-Shoukrofy, M. S., et al. (2019). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 24(23), 4349. Available at: [Link]

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. migrationletters.com [migrationletters.com]

- 4. zienjournals.com [zienjournals.com]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics [jstage.jst.go.jp]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. excillum.com [excillum.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 14. annualreviews.org [annualreviews.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00829D [pubs.rsc.org]

- 22. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Solubility and pKa Determination of 4-Fluoro-1H-indazol-5-ol

An In-depth Technical Guide for the Physicochemical Characterization of Novel Pharmaceutical Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most influential of these are the acid dissociation constant (pKa) and aqueous solubility. These parameters govern a molecule's behavior in physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME), and are foundational for successful formulation development. This guide presents a comprehensive framework for the systematic determination of these properties for 4-Fluoro-1H-indazol-5-ol, a novel substituted indazole. Due to the limited public data on this specific molecule, this document serves as both a theoretical guide and a practical playbook. We will explore the anticipated effects of its unique functional groups, provide detailed, field-proven experimental protocols for pKa and solubility assessment, and illustrate the logic behind methodological choices, ensuring a robust and reproducible characterization essential for advancing drug development programs.

Introduction to this compound: A Molecule of Interest

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its derivatives are explored for therapeutic potential in oncology, neurology, and inflammatory diseases.[2] The subject of this guide, this compound, is a functionalized indazole with two key substituents that are expected to significantly modulate its physicochemical profile: a fluorine atom at the 4-position and a hydroxyl group at the 5-position.

-

The Indazole Core: A bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. The N-H proton of the pyrazole ring is weakly acidic.

-

Fluorine Substituent (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3] This is anticipated to increase the acidity (lower the pKa) of nearby ionizable protons, namely the indazole N-H and the phenolic -OH.[4] This modulation can profoundly affect a molecule's binding affinity, membrane permeability, and metabolic stability.[5]

-

Hydroxyl Substituent (-OH): The phenolic hydroxyl group introduces a second, more acidic ionization site compared to the indazole N-H. It also provides a hydrogen bond donor and acceptor, which can influence solubility and interactions with biological targets.

Given the absence of empirical data, we must approach its characterization systematically. The table below outlines the predicted properties based on the analysis of its constituent parts.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₇H₅FN₂O | Derived from chemical structure. |

| Molecular Weight | 152.13 g/mol | Calculated from the molecular formula. |

| Ionization Behavior | Amphoteric (weakly acidic and basic) | Presence of an acidic phenolic -OH, a weakly acidic indazole N-H, and a basic pyrazole nitrogen. |

| Expected pKa1 | ~7-9 | Attributed to the phenolic -OH, with acidity enhanced by the adjacent electron-withdrawing fluorine. |

| Expected pKa2 | ~12-14 | Attributed to the indazole N-H proton, acidity slightly increased by the fluorine substituent. |

| Aqueous Solubility | pH-Dependent | The molecule's charge state will change as a function of pH, governed by its pKa values, directly impacting solubility. |

The Imperative of pKa and Solubility in Drug Development

A drug must be in a dissolved state to be absorbed and exert its therapeutic effect.[6] The interplay between pKa and solubility, governed by the Henderson-Hasselbalch equation, dictates the concentration of dissolved drug available at different locations within the body, such as the stomach (pH ~1-3) and the intestine (pH ~5-7).

The Henderson-Hasselbalch Equation: This cornerstone equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (conjugate base, [A⁻]) to the unionized (acid, [HA]) forms of a molecule.[7][8]

pH = pKa + log([A⁻]/[HA])

Understanding this relationship is paramount for several reasons:

-

Predicting Absorption: The unionized form of a drug is generally more lipophilic and more readily permeates biological membranes. Knowing the pKa allows prediction of the ionization state in the gastrointestinal tract, a key factor for oral bioavailability.[9]

-

Guiding Formulation: Solubility data across a range of pH values are essential for developing suitable oral or parenteral formulations.[10] For poorly soluble compounds, these data inform the selection of solubilization strategies such as salt formation or the use of co-solvents.

-

Avoiding Liabilities: Unfavorable pKa or solubility can lead to issues like poor absorption, high inter-patient variability, and precipitation upon injection. Early characterization prevents costly late-stage failures.

A Practical Guide to pKa Determination

For a molecule like this compound with multiple ionizable groups and a strong chromophore, UV-Visible (UV-Vis) spectrophotometric titration is a highly effective method for pKa determination.[11] The principle lies in the fact that the ionized and unionized forms of a molecule often have distinct UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, one can determine the midpoint of this transition, which corresponds to the pKa.

Experimental Protocol: UV-Vis Spectrophotometric Titration

This protocol is designed as a self-validating system, incorporating checks and standardized procedures to ensure data integrity.

I. Materials and Instrumentation:

-

This compound (solid, >98% purity)

-

Calibrated dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder (e.g., at 25°C).

-

Calibrated pH meter with a micro-electrode.

-

Standard buffers (pH 2, 4, 7, 10, 12) for pH meter calibration.

-

Reagents: 0.1 M HCl, 0.1 M NaOH, KCl (for maintaining constant ionic strength), Dimethyl Sulfoxide (DMSO), and deionized water.

II. Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a minimal amount of DMSO (e.g., 200 µL) to create a concentrated stock solution (~5-10 mg/mL). This mitigates issues with low aqueous solubility during stock preparation.

-

Working Solution Preparation: Prepare a "pH-neutral" aqueous working solution by diluting the DMSO stock into a solution of constant ionic strength (e.g., 0.15 M KCl in deionized water). The final DMSO concentration should be kept low (<1%) to minimize its effect on the pKa. The final analyte concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU.

-

Wavelength Selection: Scan the working solution across a relevant UV range (e.g., 220-400 nm) at three different pH values (e.g., pH 3, pH 7, and pH 11) to identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Titration - Acidic to Basic:

-

Place a known volume (e.g., 25 mL) of the working solution in a thermostatted beaker with constant stirring.

-

Insert the calibrated pH micro-electrode.

-

Start at a low pH (~pH 2) by adding a small amount of 0.1 M HCl. Record the precise pH and the full UV-Vis spectrum.

-

Incrementally add small, precise aliquots of 0.1 M NaOH. After each addition, allow the pH to stabilize, then record the pH and the UV-Vis spectrum.

-

Continue this process until a high pH (~pH 12) is reached.

-

-

Data Analysis:

-

For each pKa, select an analytical wavelength identified in step 3.

-

Plot the absorbance at this wavelength versus the measured pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to a suitable sigmoidal dose-response equation or by finding the maximum of the first derivative of the curve.

-

Repeat the analysis for each distinct ionization event if multiple pKa values are present.

-

Workflow and Causality Visualization

The following diagram illustrates the logical flow of the pKa determination process.

Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.

A Framework for Solubility Determination

Solubility is not a single value but a pH-dependent profile. The gold standard for determining the thermodynamic (or equilibrium) solubility is the shake-flask method. This method involves saturating a solution with the compound and measuring the concentration of the dissolved analyte after equilibrium has been reached.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is aligned with guidelines for Biopharmaceutics Classification System (BCS) studies.[12]

I. Materials and Instrumentation:

-

This compound (solid)

-

A set of aqueous buffers covering the physiological range (e.g., pH 1.2, 4.5, 6.8) and buffers around the determined pKa values.[12]

-

Incubating shaker with temperature control (e.g., 37°C for physiological relevance).

-

Centrifuge or filtration system (e.g., 0.22 µm PVDF filters).

-

Calibrated analytical balance.

-

HPLC-UV system for concentration analysis.

II. Step-by-Step Methodology:

-

Method Development (HPLC): Develop and validate a stability-indicating HPLC-UV method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

-

Sample Preparation:

-

Add an excess amount of solid this compound to vials containing each of the selected pH buffers. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add enough compound to achieve a 2 mg/mL suspension.

-

Prepare each pH condition in triplicate to assess variability.

-

-

Equilibration:

-

Securely cap the vials and place them in an incubating shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period. For thermodynamic solubility, 48-72 hours is typically required to ensure equilibrium is reached. A preliminary time-course experiment (measuring concentration at 4, 8, 24, 48, 72 hours) is recommended to confirm the time to equilibrium.

-

-

Sample Separation:

-

After equilibration, carefully remove the vials. Allow the contents to settle for a short period.

-

Separate the saturated supernatant from the excess solid. This is a critical step to avoid artificially high results. Options include:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible, low-binding filter (e.g., PVDF). The first few drops should be discarded to saturate any binding sites on the filter.

-

-

-

Quantification:

-

Immediately dilute the clear supernatant with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples using the validated HPLC-UV method.

-

-

Data Analysis:

-

Using the calibration curve, calculate the concentration of this compound in each supernatant.

-

Average the results from the triplicate samples for each pH condition.

-

The lowest solubility value measured across the physiological pH range (1.2-6.8) is used for BCS classification.[12]

-

Workflow for Solubility Profiling

This diagram outlines the systematic approach to generating a pH-solubility profile.

Caption: Shake-flask method workflow for pH-dependent solubility determination.

Data Synthesis and Reporting

The culmination of these experiments is a consolidated physicochemical profile. Data should be presented clearly and concisely to inform downstream decisions.

Summary of Physicochemical Properties

| Parameter | Method Used | Result | Conditions |

| pKa₁ | UV-Vis Titration | Value ± SD | 25°C, 0.15 M Ionic Strength |

| pKa₂ | UV-Vis Titration | Value ± SD | 25°C, 0.15 M Ionic Strength |

| Intrinsic Solubility (S₀) | Shake-Flask & Calculation | Value (mg/mL) | Calculated for the unionized species. |

| Solubility at pH 1.2 | Shake-Flask | Value ± SD (mg/mL) | 37°C, 48h Equilibration |

| Solubility at pH 4.5 | Shake-Flask | Value ± SD (mg/mL) | 37°C, 48h Equilibration |

| Solubility at pH 6.8 | Shake-Flask | Value ± SD (mg/mL) | 37°C, 48h Equilibration |

| BCS Solubility Class | WHO Guideline | High / Low | Based on lowest solubility from pH 1.2-6.8. |

Conclusion

The systematic characterization of pKa and solubility is a non-negotiable step in the early development of any NCE. For this compound, a compound with multiple ionizable groups strategically modified with fluorine, this analysis is particularly crucial. The protocols detailed in this guide provide a robust, scientifically-grounded framework for obtaining high-quality, reproducible data. By understanding the "why" behind each step—from the choice of analytical method to the specific conditions of the shake-flask study—researchers can generate a comprehensive physicochemical profile. This profile is the foundation upon which successful lead optimization, formulation design, and ultimately, the clinical progression of a promising new therapeutic agent are built.

References

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. LookChem. Retrieved from [Link]

- Google Patents. (2018). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information. PharmaCompass.com. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-4-fluoro-1H-indazole. MySkinRecipes. Retrieved from [Link]

-

Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. At Tianming Pharmaceutical. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Pharmaffiliates. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. Retrieved from [Link]

-

Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

-

Völgyi, G., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. ResearchGate. Retrieved from [Link]

-

Shaughnessy, M. G., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS. Retrieved from [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

-

PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

-

RSC Publishing. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Retrieved from [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc. Retrieved from [Link]

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. Retrieved from [Link]

-

Nuvisan. (n.d.). Fluorine in drug discovery: Role, design and case studies. Nuvisan. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. NJPS. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

-

SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Retrieved from [Link]

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. tapi.com [tapi.com]

- 11. ijirss.com [ijirss.com]

- 12. who.int [who.int]

Initial Biological Screening of 4-Fluoro-1H-indazol-5-ol: A Technical Guide for Early-Stage Drug Discovery

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of 4-Fluoro-1H-indazol-5-ol, a novel chemical entity with potential therapeutic applications. Given the absence of prior biological data for this specific molecule, we propose a multi-tiered screening cascade designed to efficiently assess its cytotoxic profile, identify potential biological activities through phenotypic screening, and explore its potential as a kinase inhibitor, a common activity for the indazole scaffold. The methodologies outlined herein are grounded in established scientific principles and best practices in early-stage drug discovery, ensuring data integrity and providing a clear path for subsequent hit-to-lead development.

Introduction: The Rationale for Screening this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The substitution pattern on the indazole ring plays a critical role in determining the biological target and overall activity. For instance, various indazole derivatives have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs) and fibroblast growth factor receptor 1 (FGFR1).[2][3]

The subject of this guide, this compound, is a novel derivative. The introduction of a fluorine atom at the 4-position and a hydroxyl group at the 5-position can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to novel biological activities. The lack of existing data necessitates a broad yet systematic initial screening approach. This guide will detail a logical, tiered workflow to efficiently profile this compound, moving from general cytotoxicity to more specific functional and target-based assays.

Prerequisite for Biological Screening: Compound Quality and Solubility

Before commencing any biological evaluation, the integrity of the test compound must be rigorously established. This foundational step is critical for the trustworthiness and reproducibility of all subsequent data.

2.1. Identity and Purity Confirmation The chemical identity of this compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been synthesized. Furthermore, the purity of the compound must be determined, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity level of >95% is generally required for in vitro screening to minimize the risk of artifacts from impurities.

2.2. Solubility Assessment The solubility of the compound in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO) must be determined. Poor solubility can lead to inaccurate results in biological assays. A standard protocol involves preparing a high-concentration stock solution (e.g., 10-20 mM in 100% DMSO) and then assessing its solubility and stability in the final assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Tier 1: Foundational Cytotoxicity Profiling

The initial biological characterization of any new compound should begin with an assessment of its general cytotoxicity.[4][5] This determines the concentration range at which the compound can be tested for specific biological effects without causing non-specific cell death.

3.1. Rationale for Cytotoxicity Screening Cytotoxicity assays measure a compound's ability to damage or kill cells.[4] This information is crucial for two reasons: it identifies compounds with potential as cytotoxic agents (e.g., for cancer therapy) and establishes a safe concentration window for non-cytotoxic applications.[6][7]

3.2. Experimental Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[8]

Protocol Steps:

-